4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(6-methoxypyridin-3-yl)benzamide
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Overview
Description
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(6-methoxypyridin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a pyridinyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(6-methoxypyridin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(6-methoxypyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(6-methoxypyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting bacterial infections.
Mechanism of Action
The mechanism of action of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of bacterial phosphopantetheinyl transferase, which is essential for the post-translational modification of proteins involved in bacterial metabolism and virulence . By inhibiting this enzyme, the compound can thwart bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid: Shares a similar pyridinyl and trifluoromethyl structure but differs in the core structure.
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride: Contains a sulfonyl chloride group instead of a benzamide group.
Uniqueness
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(6-methoxypyridin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit bacterial enzymes without affecting human orthologues makes it a promising candidate for developing new antibacterial agents .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(6-methoxypyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3/c1-28-16-7-4-13(10-24-16)26-17(27)11-2-5-14(6-3-11)29-18-15(20)8-12(9-25-18)19(21,22)23/h2-10H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCORTILYCGLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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